molecular formula C16H14N8O8 B14760962 N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline CAS No. 1179-34-6

N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline

Cat. No.: B14760962
CAS No.: 1179-34-6
M. Wt: 446.33 g/mol
InChI Key: AUHPJQIBIFQCID-XXGRXQMWSA-N
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Description

N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline is a complex organic compound characterized by the presence of multiple nitro groups and hydrazinylidene linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline typically involves the reaction of 2,4-dinitrophenylhydrazine with suitable aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would typically include steps for purification, such as recrystallization or chromatography, to achieve the required purity levels for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while oxidation may produce nitroso or nitro derivatives.

Scientific Research Applications

N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]propylidene]amino]-2,4-dinitroaniline
  • Dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates

Uniqueness

N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

1179-34-6

Molecular Formula

C16H14N8O8

Molecular Weight

446.33 g/mol

IUPAC Name

N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline

InChI

InChI=1S/C16H14N8O8/c1-2-10(18-20-14-6-4-12(22(27)28)8-16(14)24(31)32)9-17-19-13-5-3-11(21(25)26)7-15(13)23(29)30/h3-9,19-20H,2H2,1H3/b17-9+,18-10-

InChI Key

AUHPJQIBIFQCID-XXGRXQMWSA-N

Isomeric SMILES

CC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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